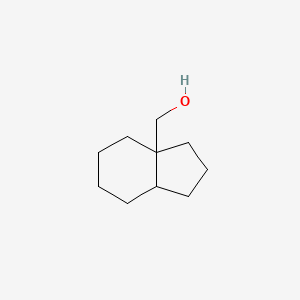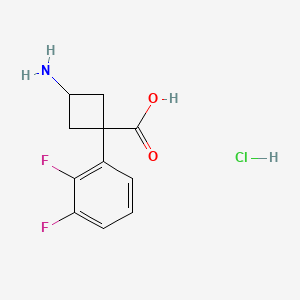![molecular formula C16H21NO3 B13455369 benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{1-methyl-2-oxabicyclo[222]octan-4-yl}carbamate is a complex organic compound featuring a unique bicyclic structureThe bicyclic core, 2-oxabicyclo[2.2.2]octane, is known for its stability and unique chemical properties, making it a valuable scaffold in drug design and synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile to form the 2-oxabicyclo[2.2.2]octane core . This intermediate can then be further functionalized to introduce the benzyl and carbamate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The scalability of the synthesis is crucial for its application in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of oximes to carbonyl compounds using periodate oxidants.
Reduction: Potential reduction of the carbamate group to amines under specific conditions.
Substitution: Nucleophilic substitution reactions to modify the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oximes can yield carbonyl compounds, while reduction of the carbamate group can produce amines .
Applications De Recherche Scientifique
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate involves its interaction with specific molecular targets. The bicyclic structure provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A similar scaffold used in drug design but with different physicochemical properties.
Cubane: Another rigid scaffold with unique properties but less stable under certain conditions.
Bicyclo[1.1.1]pentane: Known for its compact structure and use in medicinal chemistry.
Uniqueness
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate is unique due to its combination of the 2-oxabicyclo[2.2.2]octane core and the carbamate group, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
benzyl N-(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15-7-9-16(10-8-15,12-20-15)17-14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,18) |
Clé InChI |
XZDCNDFAMAPZNV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CO2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)

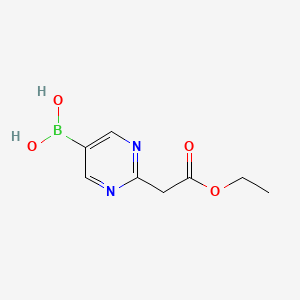

![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
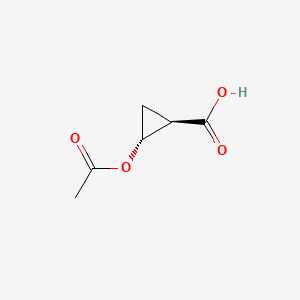
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
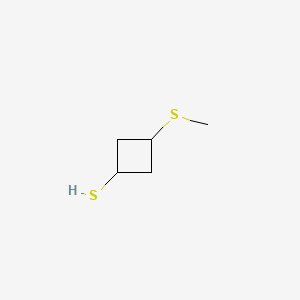
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
